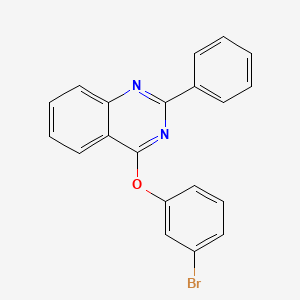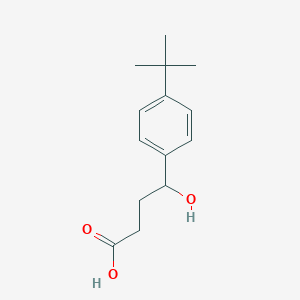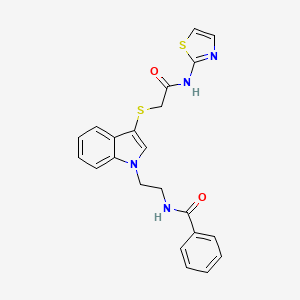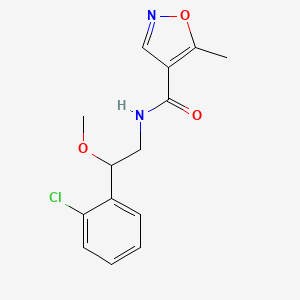
2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in various applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Scientific Research Applications
Comprehensive Analysis of 2-(2-(3-(Benzylsulfonyl)-1H-Indol-1-yl)acetamido)benzamide Applications
Antioxidant Activity: The compound exhibits significant antioxidant properties . It has been tested for total antioxidant capacity, free radical scavenging, and metal chelating activity. The presence of the benzylsulfonyl group may enhance its ability to neutralize free radicals, thereby protecting cells from oxidative stress .
Antibacterial Activity: This benzamide derivative has shown promising results against various bacterial strains. It has been evaluated for its growth inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antibacterial agent .
Antifungal Activity: Similar to its antibacterial properties, the compound also has applications in combating fungal infections. It has been tested against strains like Candida albicans and Aspergillus niger, showing effective inhibitory activity which could be further explored in antifungal drug development .
Anticancer Potential: Benzamide derivatives, including this compound, have been studied for their therapeutic potential in cancer treatment. They have been evaluated against various cancer cell lines, showing the ability to induce apoptosis and inhibit cell proliferation .
Anti-Inflammatory Properties: The anti-inflammatory potential of benzamide compounds is well-documented. They can inhibit the production of pro-inflammatory cytokines and may be used to treat inflammatory diseases .
Analgesic Effects: Benzamides have been reported to exhibit analgesic effects. This particular compound could be investigated for its efficacy in pain management, potentially acting on specific pain pathways .
Drug Discovery and Development: The structural features of benzamide derivatives make them suitable candidates for drug discovery. This compound’s diverse biological activities make it a valuable scaffold for the development of new therapeutic agents .
Industrial Applications: Beyond medical applications, benzamide derivatives find use in various industrial sectors. They can be utilized in the plastic and rubber industry, paper industry, and even in agriculture, demonstrating the versatility of these compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[2-(3-benzylsulfonylindol-1-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c25-24(29)18-10-4-6-12-20(18)26-23(28)15-27-14-22(19-11-5-7-13-21(19)27)32(30,31)16-17-8-2-1-3-9-17/h1-14H,15-16H2,(H2,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKDLIGRAQJVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2938732.png)

![N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2938738.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2938740.png)


![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbonitrile](/img/structure/B2938745.png)

![[(2S,3S)-2-Ethenyloxolan-3-yl]methanamine](/img/structure/B2938748.png)
![N-isopropyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938749.png)


